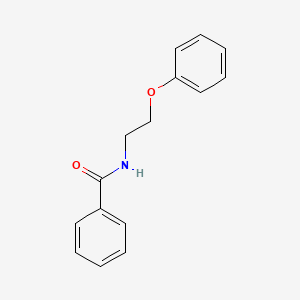

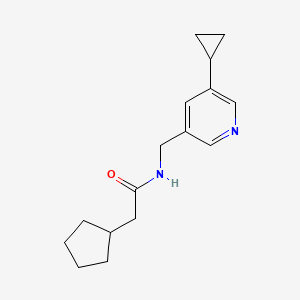

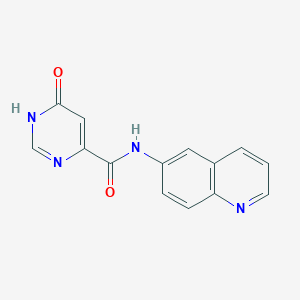

![molecular formula C18H22N2O5 B2489643 methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418113-47-9](/img/structure/B2489643.png)

methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related oxazole derivatives involves intricate procedures, often starting from simple precursors undergoing multiple transformation steps including amide coupling, bromination, cyclization, and protection-deprotection strategies. For instance, an enantioselective synthesis route utilizing Pd-catalyzed amide coupling followed by bromination and cyclization has been developed for oxazole derivatives, showcasing the complexity and precision required in synthesizing such compounds (Magata et al., 2017). Similar methodologies can be anticipated for the compound , emphasizing the necessity for carefully controlled conditions to achieve high yields and purity.

Scientific Research Applications

Enantioselective Synthesis

Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate has been utilized in enantioselective synthesis. For instance, a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was synthesized with high optical purity via a palladium-catalyzed amide coupling followed by oxazole formation. This process is significant in synthesizing macrocyclic azole peptides without racemization (Magata et al., 2017).

Potent and Selective Inhibitors Development

Compounds structurally similar to methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate have been developed as potent and selective inhibitors for enzymes. For example, certain derivatives were developed as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, crucial in treating type-2 diabetes. These compounds were prepared labeled with carbon-13 and carbon-14 for drug metabolism and pharmacokinetics studies (Latli et al., 2017).

Synthesis and Transformation of Derivatives

Derivatives of methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate have been synthesized and used for further transformations. These derivatives, such as methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, have enabled the introduction of various residues into oxazole positions, expanding the chemical utility of the oxazole group (Prokopenko et al., 2010).

Total Synthesis of Natural Products

This compound has been employed in the total synthesis of natural products such as bistratamides G and H. Here, derivatives of methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate served as building blocks in the synthesis of these complex molecules, highlighting its role in synthesizing biologically active natural compounds (Yonezawa et al., 2005).

Inhibitory Activity on Blood Platelet Aggregation

Methyl 5-substituted oxazole-4-carboxylates, related to the compound , have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. Some of these compounds have shown activity comparable to aspirin, demonstrating the potential therapeutic applications of such compounds in cardiovascular health (Ozaki et al., 1983).

Photooxygenation in Synthesis

Oxazoles, like methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate, are used in photooxygenation reactions. They act as masked forms of activated carboxylic acids in the synthesis of macrolides, including recifeiolide and curvularin. This demonstrates the compound's utility in synthetic organic chemistry (Wasserman et al., 1981).

Mechanism of Action

Mode of Action

The specific mode of action of this compound is currently unknown . Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or enzymes.

properties

IUPAC Name |

methyl 5-methyl-2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11(2)14(16-19-15(12(3)25-16)17(21)23-4)20-18(22)24-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,20,22)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKPSWTVKWPPEH-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

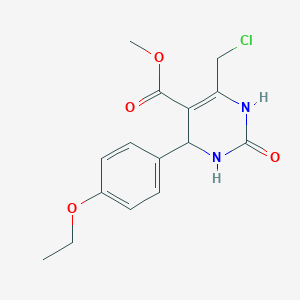

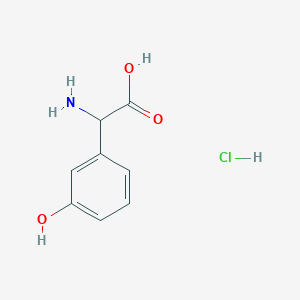

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

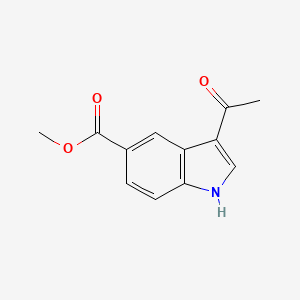

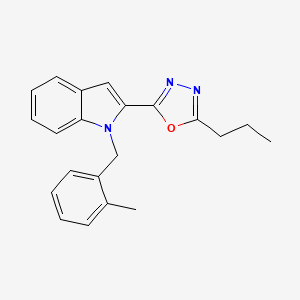

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

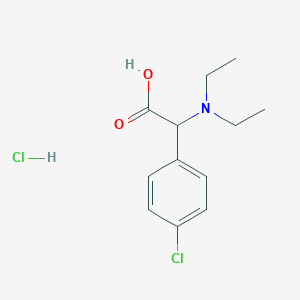

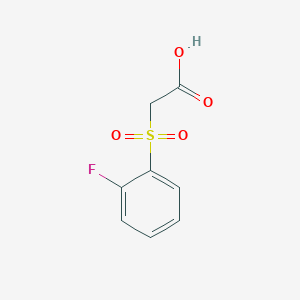

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)

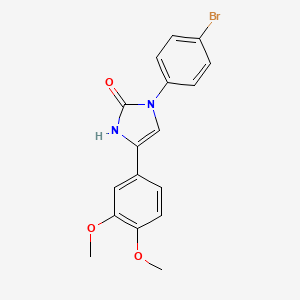

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)